![molecular formula C₂₈H₄₄O₇ B1139746 4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid CAS No. 550298-38-9](/img/structure/B1139746.png)
4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes. For example, 15,16-Dihydro-17-oxocyclopenta[a]phenanthrene and its derivatives have been synthesized through aromatization of diketones, where both C and D rings are saturated, discussing the mechanism of aromatisation (Coombs, 1966). Similarly, the synthesis of 4-amino-7-oxo-substituted analogues of folic acid derivatives involves multiple synthetic steps, including treatment with malononitrile and guanidine, highlighting the complexity and specificity required in synthesizing such compounds (Borrell et al., 1998).
Molecular Structure Analysis
Molecular structure analysis of complex organic compounds often involves X-ray crystallography or NMR spectroscopy. For instance, the structure of 17βH-Periplogenin, a structurally similar compound, was elucidated using X-ray crystallography, revealing a cyclopenta[a]phenanthren backbone with three six-membered rings in chair conformations and a five-membered lactone ring (Zhang et al., 2012).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are often studied to understand their reactivity and potential applications. For example, the rearrangement of 4-oxobutane-1,1,2,2-tetracarbonitriles to give penta-1,3-diene-1,1,3-tricarbonitrile moieties demonstrates the complex reactions these compounds can undergo, which is crucial for developing novel chromophores (Belikov et al., 2016).
Applications De Recherche Scientifique
Bioactive Derivatives from Traditional Medicine
One study has identified a compound, 17βH-Periplogenin, with a complex structure resembling the requested compound, isolated from the root bark of Periploca sepium Bunge, a traditional Chinese medicine. The structural analysis revealed the presence of multiple ring systems and functional groups that might contribute to its bioactivity, hinting at potential applications in medicinal chemistry and drug discovery (Zhang et al., 2012).
Steroid Derivative Inhibitors
Another relevant piece of research discusses androsterone derivatives that could act as inhibitors of androgen biosynthesis. The study explores derivatives that possess the typical steroid shape, which includes the A-D ring structure characteristic of the compound . These findings may provide insights into the development of therapeutic agents targeting steroid biosynthesis pathways (Djigoué et al., 2012).
Antimicrobial and Antitumor Activities
A third study focused on triorganotin(IV) derivatives of sodium deoxycholate, a compound closely related to the one of interest, for their antimicrobial and antitumor activities. The synthesized compounds demonstrated promising antifungal and anticancer activities, which suggests potential applications in developing new antimicrobial and anticancer agents (Shaheen et al., 2014).
Liver X Receptor Agonists
Further research utilized a steroidal scaffold derived from hydeoxycholic acid, similar to the requested compound, to synthesize liver X receptor (LXR) modulators. These modulators have shown agonist activity towards both LXRα and LXRβ, indicating potential for the treatment of diseases associated with cholesterol metabolism, such as atherosclerosis and Alzheimer’s disease (Ching, 2013).
Propriétés
IUPAC Name |
4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O7/c1-16(5-4-12-35-25(34)9-8-24(32)33)19-6-7-20-26-21(15-23(31)28(19,20)3)27(2)11-10-18(29)13-17(27)14-22(26)30/h16-17,19-23,26,30-31H,4-15H2,1-3H3,(H,32,33)/t16-,17-,19?,20+,21?,22-,23+,26?,27+,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZHTVOPEPKVLN-WLMIFIRHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOC(=O)CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCOC(=O)CCC(=O)O)C1CC[C@@H]2[C@@]1([C@H](CC3C2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

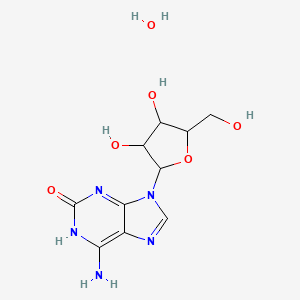
![Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1139664.png)
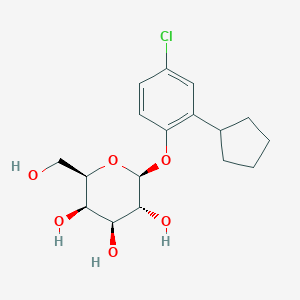

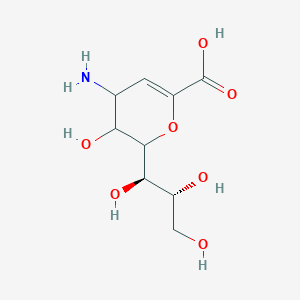

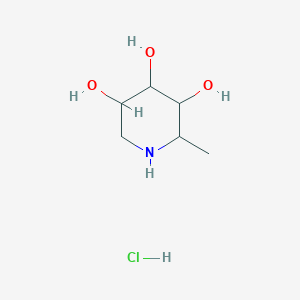
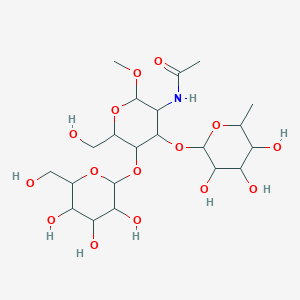

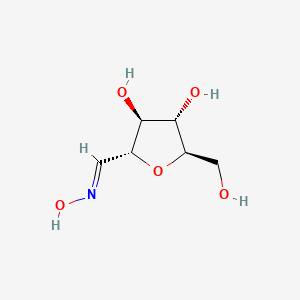
![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B1139682.png)
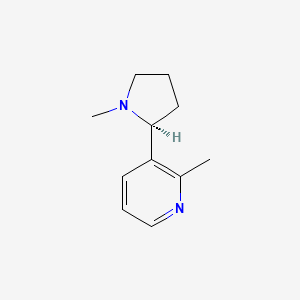
![[(E)-3-methoxyprop-1-enyl]boronic acid](/img/structure/B1139685.png)